molecular formula C10H10Cl2N2O5 B14404276 2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine CAS No. 85254-38-2

2',5'-Dichloro-2',5'-dideoxy-3'-O-formyluridine

Cat. No.: B14404276
CAS No.: 85254-38-2
M. Wt: 309.10 g/mol
InChI Key: SVWALSQZMIKPQE-ZOQUXTDFSA-N
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Description

2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of chlorine atoms and the removal of hydroxyl groups at specific positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine typically involves multiple steps, starting from uridine. One common method involves the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 2’ and 5’ positions. The formyl group is then introduced at the 3’ position through formylation reactions. The final product is obtained after deprotection of the hydroxyl groups.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, solvents, and reaction conditions to increase yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxyl group or reduced to a hydroxyl group.

    Hydrolysis: The formyl group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the formyl group.

Major Products Formed

    Substitution Reactions: Products include various substituted uridine derivatives.

    Oxidation and Reduction Reactions: Products include carboxylated or hydroxylated uridine derivatives.

    Hydrolysis: The major product is the corresponding alcohol derivative of uridine.

Scientific Research Applications

2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on nucleic acid metabolism and its potential as a biochemical tool.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Used in the development of pharmaceuticals and as a research chemical in various industrial applications.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. The chlorine atoms and formyl group can interfere with base pairing and the overall stability of nucleic acids, leading to potential antiviral and anticancer effects. The compound may target specific enzymes involved in nucleic acid metabolism, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,5’-Dichloro-2’,5’-dideoxyuridine
  • 3’-O-formyluridine
  • 2’,5’-Dideoxyuridine

Uniqueness

2’,5’-Dichloro-2’,5’-dideoxy-3’-O-formyluridine is unique due to the combination of chlorine atoms and a formyl group at specific positions on the uridine molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85254-38-2

Molecular Formula

C10H10Cl2N2O5

Molecular Weight

309.10 g/mol

IUPAC Name

[(2S,3R,4R,5R)-4-chloro-2-(chloromethyl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl] formate

InChI

InChI=1S/C10H10Cl2N2O5/c11-3-5-8(18-4-15)7(12)9(19-5)14-2-1-6(16)13-10(14)17/h1-2,4-5,7-9H,3H2,(H,13,16,17)/t5-,7-,8-,9-/m1/s1

InChI Key

SVWALSQZMIKPQE-ZOQUXTDFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)OC=O)Cl

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)OC=O)Cl

Origin of Product

United States

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